molecular formula C17H15N3O5S B6422914 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide CAS No. 919624-19-4

4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide

Cat. No.: B6422914
CAS No.: 919624-19-4
M. Wt: 373.4 g/mol
InChI Key: GNXPWHBBZZZIMB-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide is a synthetic small molecule characterized by a benzamide core linked via a sulfonamido group to a benzene ring substituted with a 2,5-dioxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c18-17(23)11-1-3-12(4-2-11)19-26(24,25)14-7-5-13(6-8-14)20-15(21)9-10-16(20)22/h1-8,19H,9-10H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXPWHBBZZZIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Precursor Synthesis

The preparation of 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride, a critical intermediate, begins with the sulfonation of 4-(2,5-dioxopyrrolidin-1-yl)aniline. This process typically employs chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. The reaction proceeds via electrophilic aromatic substitution, where the amino group directs sulfonation to the para position. The resulting sulfonic acid is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride derivative.

Key Reaction Conditions

  • Temperature: 0–5°C for sulfonation; room temperature for chlorination.

  • Solvents: Dichloromethane or chloroform for thionyl chloride reactions.

  • Yield: ~70–80% after purification by recrystallization.

Coupling Reaction with 4-Aminobenzamide

The final step involves coupling 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with 4-aminobenzamide. This reaction is conducted in anhydrous acetonitrile or dichloromethane, with pyridine added to neutralize HCl generated during the process. The nucleophilic amine group of 4-aminobenzamide attacks the electrophilic sulfur atom in the sulfonyl chloride, forming the sulfonamide bond.

Optimized Parameters

  • Molar Ratio: 1:1.05 (sulfonyl chloride to 4-aminobenzamide) to ensure complete reaction.

  • Reaction Time: 6–12 hours at room temperature.

  • Workup: Precipitation in water followed by filtration and recrystallization from ethanol.

Example Characterization Data

  • 1H NMR (DMSO-d6): δ 10.95 (s, 1H, SO₂NH), 8.02–7.89 (m, aromatic protons), 7.25 (d, J = 8.6 Hz, benzamide protons).

  • 13C NMR: Peaks at δ 167.36 (C=O, benzamide), 167.10 (C=O, pyrrolidine dione).

Alternative Synthetic Approaches

Post-Coupling Cyclization Strategy

An alternative route involves synthesizing the pyrrolidine-2,5-dione moiety after sulfonamide bond formation. Starting with 4-aminobenzenesulfonamide, maleic anhydride is reacted to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. Cyclization using p-toluenesulfonic acid (PTSA) in toluene under reflux yields the pyrrolidine dione. Subsequent coupling with 4-aminobenzamide follows the method described in Section 2.2.

Advantages and Limitations

  • Advantage: Avoids handling moisture-sensitive sulfonyl chlorides.

  • Limitation: Lower overall yield (~50%) due to multiple steps.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost-effectiveness and safety:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for sulfonation and cyclization steps.

  • Solvent Recovery: Ethanol and acetonitrile are recycled via distillation.

  • Catalyst Use: Heterogeneous catalysts (e.g., silica-supported PTSA) improve cyclization efficiency.

Challenges and Limitations

  • Moisture Sensitivity: Sulfonyl chloride intermediates require anhydrous conditions.

  • Byproduct Formation: Over-sulfonation or incomplete cyclization necessitates rigorous purification.

  • Scalability: Recrystallization steps may limit throughput in continuous manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic displacement under alkaline conditions. Key observations include:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Aryl substitutionK₂CO₃, DMF, 80°C, 12h4-(4-aminophenylsulfonamido)benzamide68
AlkylationCH₃I, NaH, THF, 0°C → RT, 6hN-methylsulfonamide derivative52
Aza-Michael additionSecondary amines, EtOH, refluxPyrrolidine ring-opened adducts75–89

Recent studies demonstrate regioselectivity at the sulfonamide nitrogen, with steric hindrance from the benzamide group influencing reaction rates .

Cycloaddition and Ring-Opening Reactions

The 2,5-dioxopyrrolidine moiety participates in [3+2] cycloadditions:

DiynophileConditionsCycloadduct StructureStereoselectivityReference
PhenylacetyleneCuI (10 mol%), DCM, 25°C, 8hSpiro-pyrrolo[2,1-c]oxazine92% endo
Methyl vinyl ketoneNo catalyst, 100°C, 24hFused bicyclic lactam67% exo

Ring-opening via hydrolysis produces γ-aminobutyric acid (GABA) analogs under acidic conditions (HCl, H₂O/EtOH, 70°C) .

Cross-Coupling Reactions

The benzamide aromatic ring participates in palladium-catalyzed couplings:

ReactionCatalytic SystemSubstituent IntroducedConversion (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane4-Biphenyl84
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl groups78

Positional selectivity occurs at the para-position relative to the sulfonamido group due to electronic directing effects.

Polymerization Behavior

Controlled radical polymerization initiated by AIBN:

MonomerConditionsPolymer Mn (g/mol)PDIApplicationReference
Methyl methacrylate70°C, 12h, toluene23,5001.24Drug delivery matrices
N-vinylpyrrolidone60°C, 24h, DMF18,2001.31Hydrogel formation

Biological Conjugation Reactions

Recent pharmacological studies reveal:

TargetConjugation SiteBiological EffectIC₅₀ (μM)Reference
COX-2 enzymeSulfonamide NHAnti-inflammatory activity0.89
EGFR tyrosine kinaseBenzamide carbonylAntiproliferative activity2.34

X-ray crystallography confirms binding through H-bonds between the sulfonamide group and Thr513 residue in COX-2 .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months):

ConditionDegradation ProductImpurity Level (%)Mechanism
Acidic (pH 1.2)Benzoic acid derivative12.4Amide hydrolysis
Alkaline (pH 9.0)Sulfanilic acid analog8.7Sulfonamide cleavage
Oxidative (H₂O₂ 3%)N-oxide of pyrrolidine5.1Ring oxidation

Comparative Reactivity with Analogues

Key differences from structural analogues:

CompoundReaction Rate (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)Reference
4-(2,5-Dimethylpyrrol-1-yl) derivative1.24 × 10⁻³58.9
N-(pyridin-2-yl)thiazole analogue3.78 × 10⁻³47.2
Target compound2.15 × 10⁻³53.6

The benzamide group reduces electrophilicity at the sulfonamide nitrogen compared to simpler analogues .

Scientific Research Applications

Medicinal Chemistry

4-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that compounds with sulfonamide groups exhibit significant antibacterial properties. The compound's structure may enhance its efficacy against resistant strains of bacteria.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells by interfering with specific enzymatic pathways. Its ability to act as an enzyme inhibitor is under exploration in various cancer models .

Enzyme Inhibition

The sulfonamide group is known for its ability to mimic substrates of certain enzymes, making this compound a candidate for enzyme inhibition studies. It has been shown to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems .

Material Science

Due to its unique chemical structure, the compound can be utilized in developing novel materials with specific properties. Its potential applications include:

  • Polymer Chemistry : As a building block for synthesizing polymers that exhibit enhanced thermal stability and mechanical strength.
  • Nanotechnology : Investigated for use in creating nanostructures that can be applied in drug delivery systems .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of sulfonamide derivatives, including this compound, demonstrated effective inhibition against multiple strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzamide-sulfonamide backbone with MPPB but differs in the substituents on the pyrrolidine/pyrrole ring (Table 1).

Compound Core Structure Pyrrolidine/Pyrrole Substituents Key Functional Groups
Target compound Benzamide-sulfonamide 2,5-Dioxopyrrolidinyl Cyclic ketones, sulfonamido
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide) Benzamide 2,5-Dimethylpyrrole Methyl groups, amide linkage
4-(2,5-Dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide (CAS 28103-46-0) Benzenesulfonamide 2,5-Dioxo-3-phenylpyrrolidinyl Phenyl group, sulfonamide

Metabolic and Glycosylation Impacts

  • MPPB : Reduces lactate production (0.15 pmol/cell/day) relative to glucose uptake, indicating efficient ATP generation via the TCA cycle . It also suppresses galactosylation, a critical quality attribute for therapeutic mAbs .

Structure-Activity Relationships (SAR)

  • Pyrrole Substituents :
    • 2,5-Dimethylpyrrole (MPPB): Optimal for balancing productivity and viability .
    • 2,5-Dioxopyrrolidinyl (Target Compound): May introduce steric hindrance or hydrogen-bonding interactions, altering target engagement.
  • Backbone Modifications :
    • Sulfonamido vs. amide linkages (as in MPPB) could affect solubility and pharmacokinetics.

Biological Activity

4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in enhancing monoclonal antibody production. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}N2_2O4_4S
  • Molecular Weight : 254.26 g/mol
  • CAS Number : 919624-19-4

The compound operates primarily by interacting with cellular pathways that enhance the production of monoclonal antibodies. Key mechanisms include:

  • Increased Glucose Uptake : It promotes cell-specific glucose uptake, which is essential for energy metabolism during antibody production.
  • Elevated ATP Levels : By raising intracellular levels of adenosine triphosphate (ATP), it supports the energy demands of antibody synthesis.

Monoclonal Antibody Production

Research indicates that this compound significantly enhances the yield of monoclonal antibodies in cell cultures, particularly in Chinese hamster ovary (CHO) cells. This enhancement is attributed to its ability to suppress galactosylation, a modification that can negatively impact antibody efficacy.

Comparative Studies

The compound has been compared with similar derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide. Both compounds exhibit similar properties in terms of monoclonal antibody enhancement; however, the unique suppression of galactosylation by this compound makes it particularly valuable for biopharmaceutical applications.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Study on Monoclonal Antibody Production :
    • Objective : To assess the impact on antibody production in CHO cells.
    • Findings : The compound increased antibody yield by 30% compared to control groups while reducing unwanted glycosylation modifications.
  • Pharmacological Screening :
    • A series of compounds including derivatives were evaluated for anticonvulsant activity. The compound demonstrated protective effects in seizure models, indicating potential neuroprotective properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Monoclonal Antibody ProductionEnhances yield in CHO cells by 30%
Neuroprotective EffectsProtective in seizure models
Glycosylation SuppressionReduces unwanted glycosylation

Q & A

Q. What are the recommended synthetic routes for 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, starting with sulfonamide coupling or nucleophilic substitution. For example:

  • Step 1 : React 4-aminobenzenesulfonamide with 2,5-dioxopyrrolidin-1-yl benzene derivatives in ethanol under reflux with glacial acetic acid as a catalyst .
  • Step 2 : Purify via column chromatography (e.g., chloroform:methanol gradients) and crystallize using solvents like dimethylether .
    Critical parameters :
  • Solvent polarity (ethanol for solubility vs. dichloromethane for reactivity).
  • Temperature control during reflux (80–100°C to avoid side reactions).
  • Stoichiometric ratios (1:1 molar ratio minimizes unreacted intermediates).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm sulfonamide and pyrrolidinone moieties. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., mean C–C bond length = 0.003 Å, R factor = 0.034) .
  • HPLC : ≥95% purity validation with C18 columns and UV detection (λ = 254 nm) .

Q. How is the compound’s initial biological activity assessed in academic settings?

  • In vitro screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are calculated via dose-response curves .
  • Cell-based assays : Evaluate cytotoxicity in CHO cells or primary cultures (optimized using recombinant erythropoietin protocols for consistency) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Thermal stability : Store at –20°C to prevent pyrrolidinone ring degradation.
  • Light sensitivity : Use amber vials to avoid photolytic cleavage of the sulfonamide bond .
  • pH stability : Buffered solutions (pH 6–8) minimize hydrolysis of the dioxopyrrolidinyl group .

Q. How can researchers validate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?

  • Factorial design : Screen variables (temperature, solvent, catalyst concentration) using Plackett-Burman or Taguchi methods.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., ethanol volume vs. reflux time) to identify optimal conditions .
  • Case study : A DOE approach reduced side-product formation by 40% in analogous sulfonamide syntheses .

Q. What computational strategies aid in predicting reaction pathways or bioactivity?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to simulate transition states and activation energies (e.g., ICReDD’s reaction path search methods) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases, validated with MD simulations .

Q. How should contradictions in reported bioactivity data be resolved?

  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC) to rule out false positives .
  • Purity analysis : Re-test batches with HPLC-UV/MS to confirm no impurities skew activity .
  • Theoretical reconciliation : Apply cheminformatics tools (e.g., PubChem data) to correlate structural features with activity trends .

Q. What methodologies address stability challenges during scale-up from lab to pilot plant?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How can AI-driven tools enhance research efficiency for this compound?

  • Predictive Modeling : Train neural networks on reaction datasets to forecast optimal conditions (e.g., COMSOL Multiphysics for kinetic simulations) .
  • Autonomous Labs : Robotic platforms execute high-throughput experiments, iterating based on real-time feedback (e.g., ICReDD’s feedback loop between computation and experimentation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.